4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
Description
Properties
Molecular Formula |
C16H14N4S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-12-7-9-13(10-8-12)11-17-20-15(18-19-16(20)21)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,21)/b17-11+ |
InChI Key |
GVNZBVMCFWWQMS-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Potassium Dithiocarbazinate
A mixture of potassium dithiocarbazinate (0.02 M) and hydrazine hydrate (0.04 M) in water was refluxed for 3–4 hours. The reaction progress was monitored by hydrogen sulfide gas evolution. Acidification with concentrated HCl precipitated a white solid, which was recrystallized from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (42% yield).
Thiocarbohydrazide Cyclization
Thiocarbohydrazide (1) was refluxed in aqueous formic acid or trifluoroacetic acid to form intermediates (2) or (3), respectively. These intermediates were recrystallized (EtOH or H₂O) and served as precursors for triazole-3-thiol derivatives.
Schiff Base Condensation with 4-Methylbenzaldehyde
The triazole-3-thiol intermediate undergoes condensation with 4-methylbenzaldehyde to introduce the benzylidene moiety. Reaction conditions vary by acid catalyst and solvent:
Acetic Acid-Mediated Condensation
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.89 mmol) and 4-methylbenzaldehyde (1.89 mmol) in glacial acetic acid was refluxed for 2–4 hours. The product precipitated upon cooling and was recrystallized from ethanol.
Sulfuric Acid-Catalyzed Condensation
Using concentrated H₂SO₄ (4–5 drops) in ethanol under reflux for 3 hours improved reaction efficiency. Post-reaction, the mixture was cooled, filtered, and recrystallized from hot ethanol.
Alternative Synthetic Routes
Hydrazine Monohydrate-Mediated Cyclization
Hydrazine monohydrate facilitated the formation of 2-(4-(trifluoromethyl)benzoyl)hydrazine-1-carbodithioate (7), which was cyclized with CS₂/KOH in ethanol. Acidification with HCl yielded intermediates for subsequent aldehyde condensations.
Crystallographic and Spectroscopic Validation
X-ray Crystallography
The crystal structure (CCDC 644949) confirms the (E)-configuration of the benzylidene group, with a dihedral angle of 15.2° between triazole and phenyl rings.
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ calculated for C₁₆H₁₄N₄S: 294.4, observed: 295.1.
Synthetic Optimization and Challenges
-
Solvent Impact : Ethanol and acetic acid are optimal for balancing solubility and product precipitation.
-
Catalyst Efficiency : H₂SO₄ enhances imine formation but may necessitate neutralization steps.
-
Yield Limitations : Steric hindrance from the 4-methyl group reduces condensation efficiency compared to unsubstituted benzaldehyde.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with 4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that derivatives of triazole-thiol compounds exhibit cytotoxic effects against melanoma and breast cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Properties : Triazole derivatives have been explored for their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's scaffold has been used to design new β-lactamase inhibitors that enhance the efficacy of existing antibiotics against resistant bacterial strains .
- Antioxidant Activity : The thiol group in the compound contributes to its antioxidant properties, which can protect cells from oxidative stress. This property is particularly relevant in developing treatments for diseases associated with oxidative damage.
Medicinal Chemistry
The synthesis of this compound has been explored for creating a library of derivatives aimed at enhancing biological activity. The structural modifications allow researchers to tailor the pharmacological profiles of these compounds for specific therapeutic targets.
Case Studies
- Cytotoxicity Studies :
-
β-Lactamase Inhibition :
- Research focused on designing inhibitors based on the triazole-thiol scaffold revealed several candidates that effectively inhibited class A and B β-lactamases. These compounds demonstrated synergistic effects when combined with carbapenems, suggesting their potential in overcoming antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 4 or 5 enhance polarity and thermal stability (e.g., melting points of nitro derivatives exceed 200°C) .
- Electron-donating groups (e.g., methyl, methoxy) improve solubility in organic solvents .
Physicochemical Properties
| Property | 4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-triazole-3-thiol | 4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-triazole-3-thiol | 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-triazole-3-thiol |
|---|---|---|---|
| Melting Point (°C) | Not reported | 207–208 | Not reported |
| IR (C=N stretch, cm⁻¹) | ~1600 (estimated) | 1600 | ~1590–1610 |
| Solubility | Moderate in ethanol | Poor in water, soluble in DMSO | Soluble in ethanol, DMF |
Notes:
Antimicrobial Activity
- The 4-phenoxybenzylidene analog () exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing phenoxy group enhancing membrane penetration .
- The unsubstituted benzylidene analog () shows moderate activity, suggesting methyl or nitro substituents enhance potency .
Antioxidant Activity
Antiradical Activity
- Pyrazole-containing analogs () exhibit moderate antiradical activity, likely due to synergistic effects between the triazole and pyrazole moieties .
Biological Activity
4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its unique thiol functional group. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The presence of the triazole ring and thiol group enhances its reactivity and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C16H14N4S, with a molecular weight of 294.4 g/mol. The structure features a triazole ring linked to a phenyl group and a benzylidene moiety, which contributes to its biological activity.
1. Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the compound's activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, it was found that several synthesized derivatives showed enhanced cytotoxicity, particularly against melanoma cells .
Table 1: Cytotoxicity of 4-Triazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Compound A | IGR39 | 5.2 | High |
| Compound B | MDA-MB-231 | 7.8 | Moderate |
| Compound C | Panc-1 | 10.5 | Low |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. The compound exhibited significant free radical scavenging activity, with an IC50 value of 1.3 × 10^-3 M in the DPPH assay, indicating its effectiveness in neutralizing free radicals .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH IC50 (mM) | ABTS IC50 (mM) |
|---|---|---|
| 4-Triazole | 1.3 × 10^-3 | 0.9 × 10^-3 |
| Ascorbic Acid | 0.5 × 10^-3 | 0.6 × 10^-3 |
3. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
A notable study involved the synthesis of several derivatives based on the triazole scaffold and their subsequent biological evaluation. Among these derivatives, one compound demonstrated remarkable selectivity towards cancer cells while inhibiting cell migration effectively .
Another investigation assessed the interaction of the triazole derivative with biological macromolecules, revealing potential mechanisms of action that contribute to its anticancer properties .
Q & A
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, H₂O | Water | Reflux (3–4 h) | 70–80% |
| Condensation | 4-Methylbenzaldehyde, HCl | Ethanol | Reflux (4–6 h) | 65–75% |
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FTIR : Confirms the presence of thiol (-SH) at ~2500 cm⁻¹, C=N stretch (triazole) at ~1600 cm⁻¹, and imine (C=N) at ~1650 cm⁻¹ .
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (imine proton), δ 7.2–7.8 ppm (aromatic protons), and δ 2.4 ppm (methyl group) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₆H₁₃N₄S) .
- X-ray Crystallography (if crystalline): Resolves tautomeric forms (thiol vs. thione) using SHELXL software .
Advanced Question: How can tautomerism (thiol ↔ thione) affect biological activity, and how is it resolved experimentally?
Methodological Answer:
Thiol-thione tautomerism creates ambiguity in active conformers. To address this:
Computational Analysis : Use density functional theory (DFT) to calculate energy differences between tautomers .
X-ray Crystallography : Determine dominant tautomer in the solid state .
pH-Dependent NMR : Monitor tautomeric shifts in DMSO-d₆ at varying pH .
Example : A study on analogous triazoles showed the thione form predominates in polar solvents, altering enzyme-binding affinity by 30% .
Advanced Question: How can reaction by-products be minimized during synthesis?
Methodological Answer:
Common by-products include unreacted aldehydes or oxidized disulfides. Mitigation strategies:
- Optimized Stoichiometry : Use 1.1 equivalents of aldehyde to ensure complete Schiff base formation .
- Inert Atmosphere : Prevent disulfide formation (S–S coupling) by conducting reactions under N₂ .
- Chromatographic Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the pure product .
Data Contradiction Note : Some studies report higher yields under basic conditions (e.g., K₂CO₃), while others prefer acidic (HCl). This may relate to aldehyde reactivity or solvent polarity .
Basic Question: What in vitro assays are used to screen for antimicrobial activity?
Methodological Answer:
- Agar Diffusion : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using 100 µg/mL compound discs; measure zones of inhibition .
- MIC Determination : Use broth microdilution (NCCLS guidelines) with concentrations from 1–100 µg/mL; report minimum inhibitory concentration (MIC) .
- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours .
Example : Analogous triazoles showed MIC values of 12.5 µg/mL against C. albicans but weaker activity against P. aeruginosa (MIC >50 µg/mL) .
Advanced Question: How do substituents on the benzylidene group influence bioactivity?
Methodological Answer:
A structure-activity relationship (SAR) study reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
